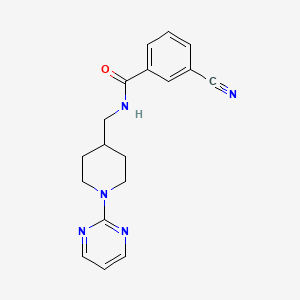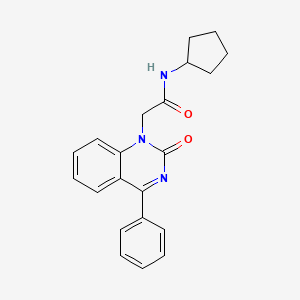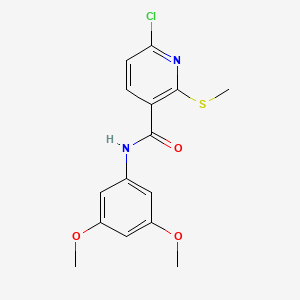
6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as CDM8, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of cancer and neurodegenerative diseases. For example, 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression. In addition, 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of signaling pathways. In addition, 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide include its limited solubility in water and its instability under certain conditions.
Direcciones Futuras
Future research on 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide could focus on the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. In addition, further studies could be conducted to investigate the potential applications of 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide in other diseases such as diabetes and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 6-chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid with 3,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
6-chloro-N-(3,5-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-20-10-6-9(7-11(8-10)21-2)17-14(19)12-4-5-13(16)18-15(12)22-3/h4-8H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAATAXXONASNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(N=C(C=C2)Cl)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,5-dimethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2794542.png)
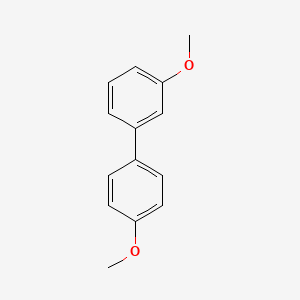
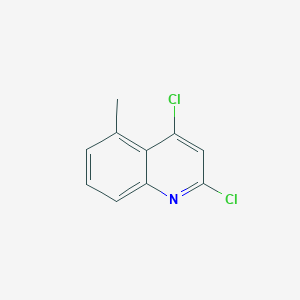
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2794547.png)
![7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2794548.png)
![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)
![1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2794550.png)
![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2794555.png)

![3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B2794557.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2794559.png)
